
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. CF3 is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. The compound is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and pain. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. CF3 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CF3 has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. CF3 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, CF3 has been shown to reduce the expression of inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CF3 is its potent anti-inflammatory and analgesic activities, which make it a valuable tool for studying the mechanisms of inflammation and pain. CF3 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, CF3 has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on CF3. One potential direction is the development of new drugs based on CF3 for the treatment of inflammatory diseases and pain. Another direction is the study of the mechanisms of action of CF3 in more detail, to better understand its effects on inflammation and pain. Additionally, CF3 could be studied for its potential use in other fields, such as material science and environmental science.
Synthesemethoden
The synthesis of CF3 involves a multistep process that starts with the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol to form the intermediate 3-chloro-4-fluoro-N-(4-methylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product, N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide. The synthesis of CF3 is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, CF3 has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and pain. CF3 has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C15H13ClFNO2 |
|---|---|
Molekulargewicht |
293.72 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-2-5-12(6-3-10)20-9-15(19)18-11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
LWDUZSDFIFYWJI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



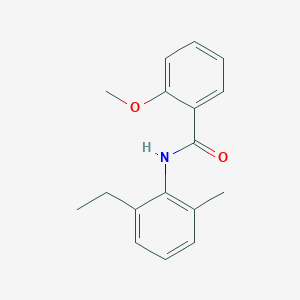
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

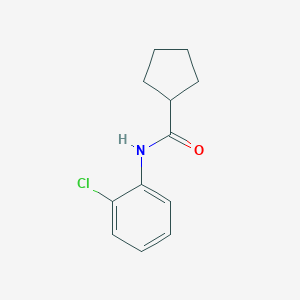

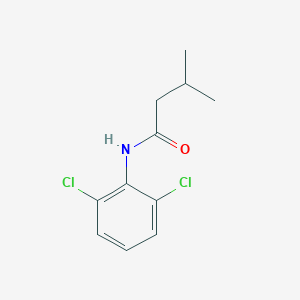

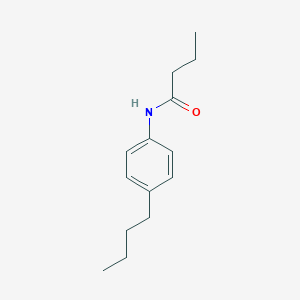


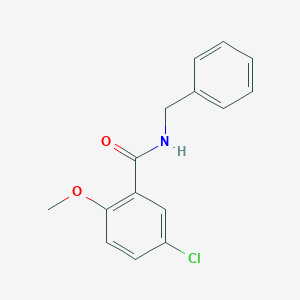


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)